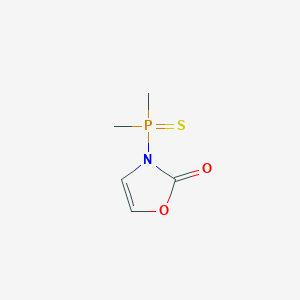
3-Dimethylphosphinothioyl-2(3H)-oxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dimethylphosphinothioyl-2(3H)-oxazolone, also known as DMTPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DMTPO is a highly reactive compound that is used as a scavenger for moisture and oxygen in various applications. It is widely used in the field of analytical chemistry, material science, and pharmaceutical research.
Mecanismo De Acción
3-Dimethylphosphinothioyl-2(3H)-oxazolone is a highly reactive compound that reacts with moisture and oxygen to form stable phosphine oxide and sulfone products. The reaction takes place via a radical mechanism, where 3-Dimethylphosphinothioyl-2(3H)-oxazolone acts as a radical scavenger. The resulting products are non-toxic and do not interfere with the analysis of other compounds.
Efectos Bioquímicos Y Fisiológicos
3-Dimethylphosphinothioyl-2(3H)-oxazolone has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in analytical chemistry and material science.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Dimethylphosphinothioyl-2(3H)-oxazolone has several advantages for lab experiments. It is a highly reactive compound that can be used to scavenge moisture and oxygen from samples, which is essential for the analysis of sensitive compounds. 3-Dimethylphosphinothioyl-2(3H)-oxazolone is also a versatile derivatizing agent that can be used to analyze a wide range of compounds. However, 3-Dimethylphosphinothioyl-2(3H)-oxazolone has some limitations, such as its high reactivity, which can result in the formation of unwanted by-products. Additionally, 3-Dimethylphosphinothioyl-2(3H)-oxazolone is a relatively expensive reagent, which can limit its use in some applications.
Direcciones Futuras
There are several future directions for the use of 3-Dimethylphosphinothioyl-2(3H)-oxazolone in scientific research. One potential application is in the analysis of volatile organic compounds in breath samples for the diagnosis of diseases such as cancer and diabetes. 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used as a derivatizing agent to improve the sensitivity and selectivity of breath analysis. Another potential application is in the synthesis of novel materials with unique properties. 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used as a building block for the synthesis of new polymers and composites with improved mechanical and thermal properties. Finally, 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used in the development of new analytical techniques for the analysis of complex mixtures. For example, 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used in combination with other reagents to improve the selectivity and sensitivity of mass spectrometry-based analysis techniques.
Métodos De Síntesis
3-Dimethylphosphinothioyl-2(3H)-oxazolone can be synthesized by reacting 3-dimethylaminopropylamine with phosphorus pentasulfide and carbon disulfide. The reaction takes place in the presence of a base, such as sodium hydroxide, and the resulting product is purified by distillation. The yield of 3-Dimethylphosphinothioyl-2(3H)-oxazolone is typically high, and the purity can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
3-Dimethylphosphinothioyl-2(3H)-oxazolone has a wide range of applications in scientific research. It is commonly used as a derivatizing agent for the analysis of volatile organic compounds (VOCs) in air samples. 3-Dimethylphosphinothioyl-2(3H)-oxazolone reacts with VOCs to form stable adducts, which can be analyzed by gas chromatography-mass spectrometry (GC-MS). This technique is widely used in environmental monitoring, food safety, and occupational health studies.
Propiedades
Número CAS |
152645-23-3 |
|---|---|
Nombre del producto |
3-Dimethylphosphinothioyl-2(3H)-oxazolone |
Fórmula molecular |
C5H8NO2PS |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
3-dimethylphosphinothioyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C5H8NO2PS/c1-9(2,10)6-3-4-8-5(6)7/h3-4H,1-2H3 |
Clave InChI |
HXJZCOTUNHUQCM-UHFFFAOYSA-N |
SMILES |
CP(=S)(C)N1C=COC1=O |
SMILES canónico |
CP(=S)(C)N1C=COC1=O |
Otros números CAS |
152645-23-3 |
Sinónimos |
3-dimethylphosphinothioyl-2(3H)-oxazolone DMPTO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)




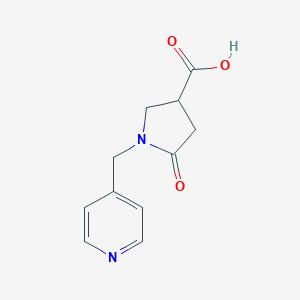
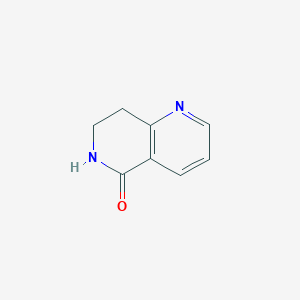
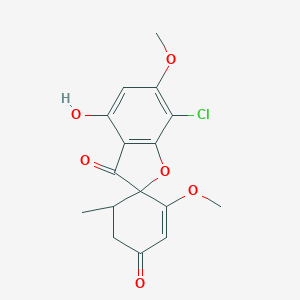
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
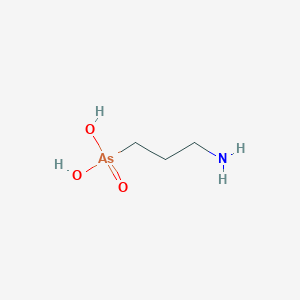
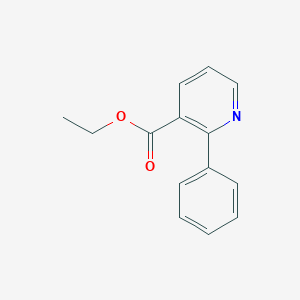

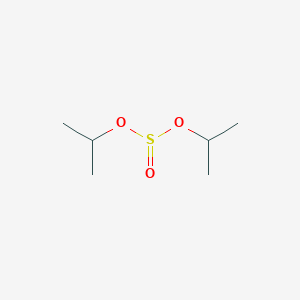
![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)